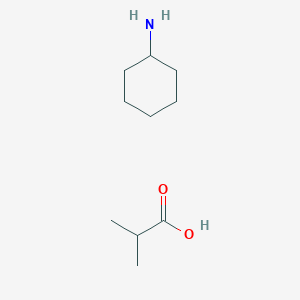
Cyclohexanamine;2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanamine;2-methylpropanoic acid is a compound that combines cyclohexanamine, an amine derived from cyclohexane, and 2-methylpropanoic acid, a carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanamine can be synthesized through the hydrogenation of aniline or by the reductive amination of cyclohexanone. The 2-methylpropanoic acid component can be prepared by the oxidation of isobutanol with potassium dichromate in the presence of sulfuric acid . The combination of these two components typically involves a condensation reaction under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of cyclohexanamine;2-methylpropanoic acid often involves large-scale hydrogenation processes for cyclohexanamine and oxidation reactions for 2-methylpropanoic acid. These processes are optimized for efficiency and yield, ensuring the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanamine;2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The 2-methylpropanoic acid component can be oxidized to form α-hydroxyisobutyric acid.
Reduction: The amine group in cyclohexanamine can be reduced to form cyclohexylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: α-Hydroxyisobutyric acid.
Reduction: Cyclohexylamine.
Substitution: Various substituted amines and carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanamine;2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclohexanamine;2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amine group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid component can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylamine: Similar structure but lacks the 2-methylpropanoic acid component.
2-Methylpropanoic acid: Similar structure but lacks the cyclohexanamine component.
Cyclohexanone: A ketone derivative of cyclohexane, structurally related but with different functional groups.
Uniqueness
Cyclohexanamine;2-methylpropanoic acid is unique due to the combination of an amine and a carboxylic acid in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
112381-47-2 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
cyclohexanamine;2-methylpropanoic acid |
InChI |
InChI=1S/C6H13N.C4H8O2/c7-6-4-2-1-3-5-6;1-3(2)4(5)6/h6H,1-5,7H2;3H,1-2H3,(H,5,6) |
InChI-Schlüssel |
KRMPLHBVOITKDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)O.C1CCC(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[(phenanthridin-6-YL)methyl]benzene-1-sulfonamide](/img/structure/B14307845.png)
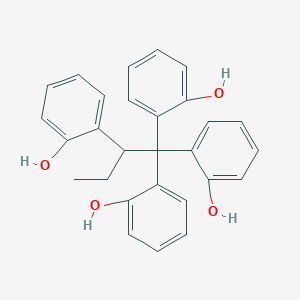
![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
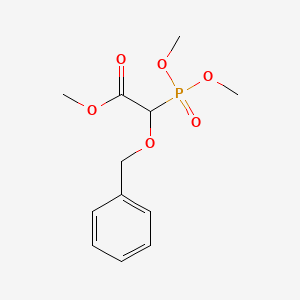
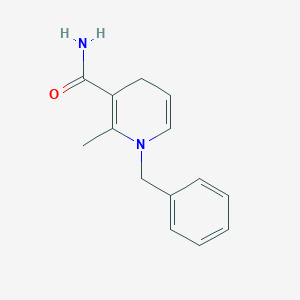

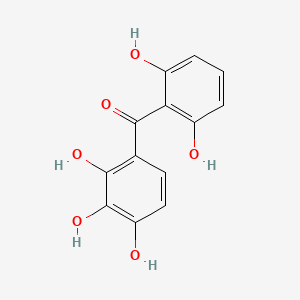

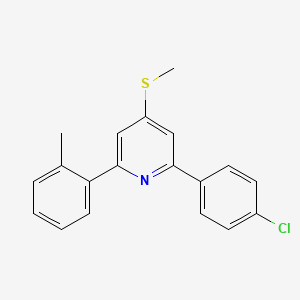
![Bis[2,6-di(propan-2-yl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14307884.png)
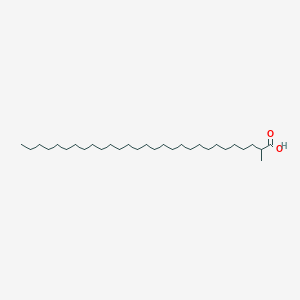
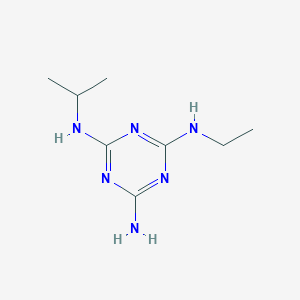
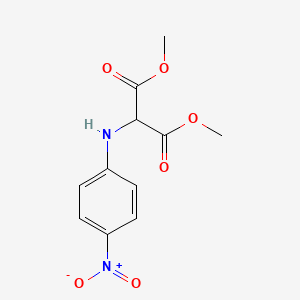
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
